2-(3-Nitrophenoxy)pyrazine
Description
2-(3-Nitrophenoxy)pyrazine is a pyrazine derivative characterized by a nitrophenoxy substituent (-O-C₆H₄-NO₂) at the C-2 position of the pyrazine ring. Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, exhibits planar geometry and reactivity at the remaining carbon positions (C-2, C-3, C-5, and C-6) . The nitro group (-NO₂) is strongly electron-withdrawing, which can modulate the compound’s electronic structure, stability, and interactions in biological or material systems.
Properties
CAS No. |
852709-39-8 |
|---|---|
Molecular Formula |
C10H7N3O3 |
Molecular Weight |
217.18 g/mol |
IUPAC Name |
2-(3-nitrophenoxy)pyrazine |
InChI |
InChI=1S/C10H7N3O3/c14-13(15)8-2-1-3-9(6-8)16-10-7-11-4-5-12-10/h1-7H |
InChI Key |
LKTHNRMAEFDBKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=CN=C2)[N+](=O)[O-] |
solubility |
31.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Comparison with Similar Compounds
Physicochemical Properties
Substituent Effects on Electronic and Structural Properties
| Property | This compound | 2-Methoxy-3-isopropylpyrazine (IPMP) | Imidazo[1,2-a]pyrazine Derivatives |
|---|---|---|---|
| Electron Affinity | High (due to -NO₂) | Low (methoxy is electron-donating) | Moderate (varies with substituents) |
| Basicity (pKa) | Reduced (nitro group deprotonates ring) | Higher (methoxy stabilizes protonation) | Dependent on N-position |
| Solubility | Low in polar solvents | Moderate in organic solvents | Varies with functional groups |
| UV-Vis Absorption | λₘₐₓ ~300–320 nm (n→π* transitions) | λₘₐₓ ~280 nm | Red-shifted in fused-ring systems |
Key Insights :
- The nitro group in this compound significantly lowers basicity compared to methoxy or alkyl-substituted pyrazines (e.g., IPMP) .
- Fused-ring pyrazines (e.g., triazolo- or imidazo-pyrazines) exhibit enhanced π-conjugation, leading to higher electron mobilities (~0.03 cm²/V·s in OFETs) .
Comparative Pharmacological Profiles
Structural Analogs and Functional Comparisons
Substituent-Driven Functional Diversity
2-Methoxy-3-alkylpyrazines (IPMP/IBMP) :
- Role : Odorants in wines and foods .
- Contrast : Methoxy and alkyl groups enhance volatility and sensory properties, whereas nitro groups favor pharmacological or material applications.
Fused-Ring Pyrazines (e.g., triazolo-/imidazo-pyrazines) :
- Applications : Anticancer agents or n-type semiconductors .
- Advantage : Fused rings improve π-stacking and electron transport properties.
Organometallic Pyrazines (e.g., 2-(Tributylstannyl)pyrazine): Use: Catalysts in cross-coupling reactions. Risk: High toxicity and environmental persistence .
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